molecular formula C26H30N2O4 B4939184 (3-{[(Anilinocarbonyl)oxy]methyl}-1-adamantyl)methyl phenylcarbamate

(3-{[(Anilinocarbonyl)oxy]methyl}-1-adamantyl)methyl phenylcarbamate

Cat. No.: B4939184
M. Wt: 434.5 g/mol
InChI Key: VTZQGRACBRLBGK-UHFFFAOYSA-N
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Description

(3-{[(Anilinocarbonyl)oxy]methyl}-1-adamantyl)methyl phenylcarbamate is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-{[(Anilinocarbonyl)oxy]methyl}-1-adamantyl)methyl phenylcarbamate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 1-adamantylmethyl alcohol, followed by its reaction with aniline and phenyl isocyanate under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-{[(Anilinocarbonyl)oxy]methyl}-1-adamantyl)methyl phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Lithium aluminum hydride, sodium borohydride
  • Solvents: Dichloromethane, toluene, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3-{[(Anilinocarbonyl)oxy]methyl}-1-adamantyl)methyl phenylcarbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It could serve as a probe to investigate biochemical pathways.

Medicine

In medicine, this compound might be explored for its pharmacological properties. It could be a candidate for drug development, particularly if it exhibits bioactivity against specific targets.

Industry

In industrial applications, this compound could be used in the development of new materials or as a specialty chemical in various manufacturing processes.

Mechanism of Action

The mechanism of action of (3-{[(Anilinocarbonyl)oxy]methyl}-1-adamantyl)methyl phenylcarbamate would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (3-{[(Benzylcarbonyloxy]methyl}-1-adamantyl)methyl phenylcarbamate
  • (3-{[(Phenylcarbonyloxy]methyl}-1-adamantyl)methyl phenylcarbamate

Uniqueness

(3-{[(Anilinocarbonyl)oxy]methyl}-1-adamantyl)methyl phenylcarbamate is unique due to the presence of the anilinocarbonyl group, which may impart distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

[3-(phenylcarbamoyloxymethyl)-1-adamantyl]methyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O4/c29-23(27-21-7-3-1-4-8-21)31-17-25-12-19-11-20(13-25)15-26(14-19,16-25)18-32-24(30)28-22-9-5-2-6-10-22/h1-10,19-20H,11-18H2,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZQGRACBRLBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)COC(=O)NC4=CC=CC=C4)COC(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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